molecular formula C21H15ClN2O2S B3711284 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

Cat. No.: B3711284
M. Wt: 394.9 g/mol
InChI Key: IEGGYXIKLHBBRY-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)thio]acetamide” is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit various biological activities . They have been utilized in the design of novel chemical entities with antiprotozoal and antimicrobial activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been used in the synthesis of these compounds . This method has been found to result in good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H13N3O2 . It has an average mass of 315.325 Da and a monoisotopic mass of 315.100769 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives have been well-documented . The reaction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with various substituted 2-aminophenols enables a facile synthesis of 2-aminobenzoxazole derivatives .

Mechanism of Action

The mechanism of action of benzoxazole derivatives is related to their antiprotozoal and antimicrobial activities . The molecular docking study rationalizes the relative inhibitory activity of these compounds as antimalarial agents with the deregulation of PfPNP activity .

Future Directions

Benzoxazole derivatives, including “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)thio]acetamide”, have shown promising biological activities . Future research could focus on the design and synthesis of new derivatives of these compounds to enhance their biological activities and safety profiles .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-15-7-11-17(12-8-15)27-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGGYXIKLHBBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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